molecular formula C22H29N5O3 B5021824 N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Numéro de catalogue B5021824
Poids moléculaire: 411.5 g/mol
Clé InChI: YXWYTBWJFNBPAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, also known as JNJ-42165279, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mécanisme D'action

The exact mechanism of action of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms of action is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are known to contribute to pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and analgesic effects, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is its high potency and selectivity for COX-2 inhibition, which may make it a promising candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in clinical settings.

Orientations Futures

Several future directions for research on N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can be identified. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic applications. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential use in the treatment of pain, inflammation, and cancer.

Méthodes De Synthèse

The synthesis of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves a multi-step process that begins with the reaction of 4-piperidinyl hydrazine with ethyl acetoacetate to form 1-(4-piperidinyl)-3-oxobutan-1-one. This intermediate is then reacted with phenylacetic acid to form 1-(4-piperidinyl)-3-oxo-4-phenylbutanoic acid, which is then converted to the final product by reacting with N-acetylglycine and 1H-pyrazole-5-carboxylic acid.

Applications De Recherche Scientifique

N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been studied extensively for its potential therapeutic applications in various disease conditions, including pain, inflammation, and cancer. Several preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

Propriétés

IUPAC Name

N-[2-[1-(2-acetamidoacetyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-17(28)23-16-22(30)26-14-11-19(12-15-26)27-20(10-13-24-27)25-21(29)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10,13,19H,5,8-9,11-12,14-16H2,1H3,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWYTBWJFNBPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.